

Lisinopril Dihydrate Formulations for In Vitro Diffusion Studies

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Compound Focus: Lisinopril dihydrate

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The table below summarizes two distinct formulation strategies developed to enhance the delivery of **Lisinopril dihydrate**.

Formulation Type	Polymer System	Drug Load	Key Additives (Penetration Enhancers)	Primary Finding
Transdermal Patch [1]	HPMC:PVA (1:1 ratio)	Information missing	DMSO:PG (70:30) at 10% w/w	Optimized patch showed highest drug flux through goat skin.
Gelatin Microspheres [2]	Gelatin with Carbopol 934P or Sodium Alginate	20 mg	Cross-linked with Formaldehyde	Sustained drug release was achieved for up to 24 hours.

Detailed Experimental Protocols

Protocol 1: Transdermal Patches for Enhanced Skin Permeation

This protocol is designed to overcome the low and variable oral bioavailability (6-60%) of **Lisinopril dihydrate** by creating a transdermal delivery system [1].

- **1. Patch Fabrication**

- **Polymer Solution:** Dissolve Hydroxy Propyl Methyl Cellulose (HPMC) and Polyvinyl Alcohol (PVA) in a 1:1 ratio in a binary solvent system of water and methanol (70:30).
- **Incorporation:** Add **Lisinopril dihydrate** and 6% w/w glycerol as a plasticizer to the polymer solution. Mix thoroughly.
- **Penetration Enhancers:** Incorporate a blend of Dimethylsulfoxide (DMSO) and Propylene Glycol (PG) in a 70:30 ratio, at a total concentration of 10% of the final formulation.
- **Casting:** Pour the resulting solution onto a glass substrate and allow the solvents to evaporate, forming a solid film using the solvent casting technique [1].

- **2. In Vitro Diffusion Study**

- **Membrane:** Use full-thickness goat skin as the diffusion membrane.
- **Apparatus:** Employ a Keshary-Chein diffusion cell. Maintain the receptor compartment at $37 \pm 0.5^\circ\text{C}$.
- **Analysis:** Withdraw samples at predetermined intervals from the receptor compartment. Analyze the drug content using a UV-Vis spectrophotometer at a wavelength of 258 nm to determine the cumulative drug release and flux over time [1].

Protocol 2: Gelatin Microspheres for Sustained Release

This protocol aims to develop a prolonged-release microparticulate system for **Lisinopril dihydrate** using a coacervation-phase separation technique [2].

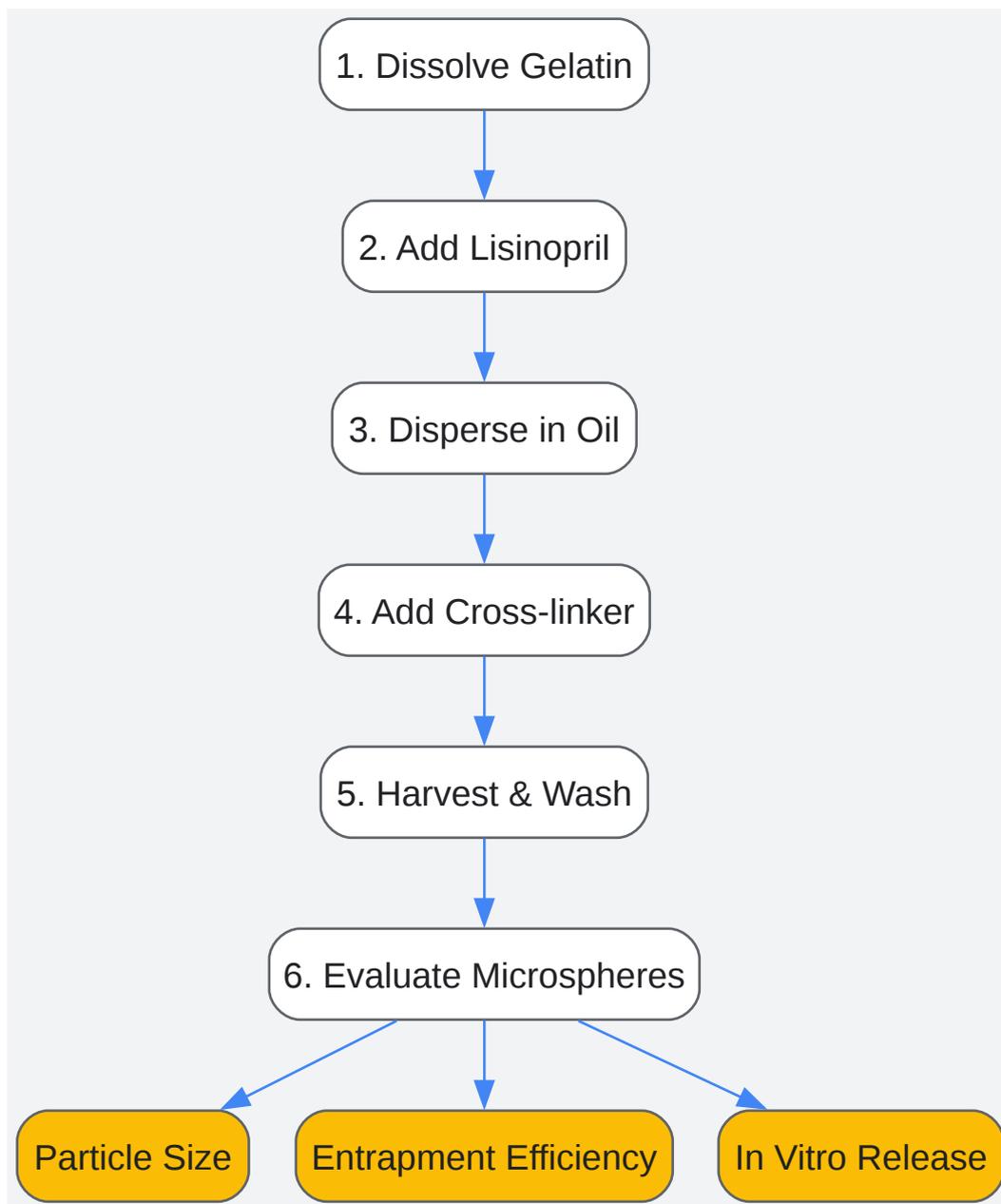
- **1. Microsphere Preparation**

- **Gelatin Solution:** Dissolve a specified amount of gelatin (e.g., 1-1.5 g) in 10 mL of distilled water heated to 50°C .
- **Drug Dispersion:** Add 20 mg of **Lisinopril dihydrate** to the gelatin solution and stir at approximately 300 rpm to form a stable dispersion.
- **Coacervation:** Pour the drug-polymer dispersion dropwise into 100 mL of sesame oil (also maintained at 50°C) while stirring continuously.
- **Cross-linking:** After 2 hours of stirring, add 0.5 mL of formaldehyde as a cross-linking agent to rigidize the formed microspheres. Continue stirring for another 30 minutes.

- **Harvesting:** Cool the mixture and refrigerate for 24 hours. Collect the microspheres by filtration and wash with propylene glycol to remove residual oil [2].
- **2. Evaluation and Release Study**
 - **Drug Entrapment:** Extract the drug from about 20 mg of dried microspheres using phosphate buffer (pH 6.8). Determine the entrapment efficiency by measuring the drug content spectrophotometrically at 258 nm [2].
 - **In Vitro Release:** Place microspheres equivalent to 20 mg of **Lisinopril dihydrate** in a dissolution apparatus (USP Type I) containing phosphate buffer (pH 7.4) at $37 \pm 0.5^\circ\text{C}$ and 50 rpm. Withdraw samples at regular intervals and analyze the drug concentration at 258 nm to generate the release profile over 24 hours [2].

Experimental Workflow for Microsphere Formulation

The following diagram illustrates the key steps involved in preparing and evaluating **Lisinopril dihydrate**-loaded gelatin microspheres.



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Key Insights for Researchers

- **Polymer Impact:** In microsphere formulations, increasing the polymer-to-drug ratio generally leads to a slower drug release rate, allowing for fine-tuning of the release profile [2].
- **Stability Testing:** Conducting accelerated stability studies by storing formulations at $37 \pm 2^\circ\text{C}$ and 65% relative humidity for at least six weeks is recommended to assess the physical stability and drug content of the developed formulations over time [2].

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References

1. Development and Optimization of Transdermal System of Lisinopril ... [journals.sbmu.ac.ir]
2. Formulation and In - vitro characterization of Gelatin... | PharmaTutor [pharmatutor.org]

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